5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-quinolin-8-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-8-11(13(18)19)15-16-17(8)10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYZNAKURPDCAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC3=C2N=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Azides with β-Ketoesters
A high-yielding approach involves the [3+2] cycloaddition reaction between azides and β-ketoesters catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This method efficiently constructs 5-methyl-1,2,3-triazole derivatives bearing carboxylate functionalities at the 4-position.
- React β-ketoester (1.2 equiv) with azide (1 equiv) in acetonitrile at 50–60 °C.
- Add DBU (1.2 equiv) as a base catalyst.
- Stir overnight to complete the cycloaddition.
- Purify the crude product by flash column chromatography using solvent mixtures such as methanol/dichloromethane/acetic acid.
| Compound | Starting Materials | Conditions | Yield | Notes |
|---|---|---|---|---|
| Ethyl 5-methyl-1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylate | β-ketoester + azide | DBU, MeCN, 50 °C, overnight | High (exact % varies) | Precursor to quinoline analogs |
This method can be adapted by replacing the pyridinyl azide with 8-quinolinyl azide to obtain the quinoline-substituted triazole.
Synthesis via 5-Amino-1-(quinolin-8-ylmethyl)-1,2,3-triazole Intermediates
Another approach involves the synthesis of 1,2,3-triazole-8-quinolinol hybrids through a concerted or stepwise [3+2]-cycloaddition of monosubstituted acetonitriles with 5-azidomethyl-8-quinolinol.
- Formation of 5-amino-1-(quinolin-8-ylmethyl)-1,2,3-triazole derivatives.
- Subsequent functionalization to introduce carboxylate groups.
- Purification by silica gel chromatography using petroleum ether and acetone mixtures.
- ^1H NMR shows characteristic singlets for CH2 protons linking quinoline and triazole rings (~6 ppm).
- Aromatic protons appear between 6.9 and 8.8 ppm.
- ^13C NMR signals for methyl carbons near 50 ppm and aromatic carbons between 111 and 153 ppm confirm structure.
This method yields triazole-quinolinol hybrids with good yields and high purity, suitable for further oxidation or hydrolysis to carboxylic acids.
Hydrolysis and Functional Group Transformations
The ester intermediates obtained from the above methods can be hydrolyzed under basic conditions (e.g., KOH in water at 0 °C to room temperature) to yield the corresponding 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid .
- Dissolve ester in water with excess KOH.
- Stir at room temperature for 2 hours.
- Acidify the reaction mixture to pH ~1 with HCl.
- Collect the precipitated acid by filtration and dry under vacuum.
This step is crucial for obtaining the free acid form necessary for biological activity studies and further derivatization.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Purification | Yield | Notes |
|---|---|---|---|---|---|---|
| DBU-promoted cycloaddition | β-ketoester + azide (quinolin-8-yl azide) | DBU, MeCN | 50–60 °C, overnight | Flash chromatography (MeOH/DCM/AcOH) | High (70–95%) | Efficient for methyl substitution at C-5 |
| Cycloaddition with 5-azidomethyl-8-quinolinol | Monosubstituted acetonitriles + 5-azidomethyl-8-quinolinol | Silica gel chromatography | Room temp to reflux | Silica gel chromatography (petroleum ether/acetone) | Good | Produces 5-amino-triazole intermediates |
| Hydrolysis of esters to acids | Ester intermediates | KOH, HCl | 0 °C to RT, aqueous | Filtration and drying | Quantitative | Converts esters to carboxylic acids |
Research Findings and Notes
- The DBU-promoted cycloaddition is favored for its mild conditions, high regioselectivity, and good yields of 5-methyl-1,2,3-triazole derivatives bearing carboxylate groups.
- The use of 5-azidomethyl-8-quinolinol as a key azide component enables the direct introduction of the quinoline moiety, facilitating the synthesis of quinoline-triazole hybrids with potential biological activity.
- Spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) consistently confirms the formation of the triazole ring and the attachment of the quinoline group.
- Purification typically involves silica gel chromatography with solvent systems tailored to the polarity of the intermediates and final products.
- The hydrolysis step to convert esters to carboxylic acids is straightforward and yields the target compound in pure form suitable for further applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. The triazole ring can inhibit enzymes critical for microbial survival, such as cytochrome P450 enzymes . These interactions lead to the compound’s antimicrobial and antiviral effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Quinoline Ring
5-Methyl-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-1,2,3-triazole-4-carboxylic Acid
- Structural Difference: The quinoline ring at position 1 is substituted with a trifluoromethyl (-CF₃) group at position 8 instead of a hydrogen atom.
- Synthesis : Prepared via refluxing the carboxylic acid precursor with thionyl chloride, followed by reaction with morpholine in tetrahydrofuran .
- Implications : The electron-withdrawing -CF₃ group enhances metabolic stability and may influence binding affinity to hydrophobic pockets in biological targets.
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline
- Structural Difference: A chlorobenzyl-triazole moiety is linked via a methoxy group to the quinoline core at position 6.
- Synthesis: Involves functionalizing quinoline with a triazole-methoxy linker and chlorobenzyl group .
- Implications : The chloro substituents and methoxy linker may improve solubility and target engagement compared to the parent carboxylic acid derivative.
Modifications to the Triazole Core
5-Amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Structural Difference: The carboxylic acid is replaced with a carboxamide group, and an amino (-NH₂) substituent is introduced at position 5 of the triazole.
- Synthesis: Derived from ethyl 5-amino-1-((8-quinolinol-5-yl)methyl)-1H-1,2,3-triazole-4-carboxylate via hydrolysis .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic Acid
- Structural Difference: A 4-chlorophenyl group replaces the quinoline moiety, and a -CF₃ group is present at position 5 of the triazole.
- Biological Activity : Exhibits a growth inhibition (GP) value of 68.09% against NCI-H522 lung cancer cells, attributed to its hydrophobic and electron-deficient substituents .
Biological Activity
5-Methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of quinoline derivatives with azides and alkyne compounds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and ability to produce high yields of triazole derivatives.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. The compound has been evaluated against the NCI60 panel of human tumor cell lines, revealing significant cytotoxicity across multiple types of cancer:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| NCI-H522 | 70.94 | Lung Cancer |
| MDA-MB-231 | 68.74 | Breast Cancer |
| UACC-257 | 70.01 | Melanoma |
These findings suggest that the compound may interfere with critical cellular processes involved in cancer cell proliferation and survival .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key enzymes and pathways associated with tumor growth. Preliminary research indicates that it may modulate apoptotic pathways and inhibit angiogenesis, although further studies are required to elucidate these mechanisms fully.
Case Studies
In a study focused on structure-activity relationships (SAR), various derivatives of triazole carboxylic acids were synthesized and tested for their biological activity. The findings highlighted that specific substitutions on the triazole ring significantly influenced the compound's potency against cancer cell lines. For instance, modifications at the quinoline moiety were found to enhance cytotoxic effects, suggesting that this structural feature plays a crucial role in biological activity .
Another case study evaluated the compound's ability to inhibit specific protein targets involved in cancer progression. The results indicated that this compound could effectively inhibit certain kinases implicated in tumor growth, leading to decreased cell viability in treated cultures .
Q & A
Q. What are the optimal synthetic routes for preparing 5-methyl-1-(quinolin-8-yl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?
The compound can be synthesized via cyclocondensation or click chemistry approaches. A common method involves refluxing precursors (e.g., quinolin-8-yl derivatives and triazole-carboxylic acid intermediates) in absolute THF with HCl for 10–12 hours under magnetic stirring . Purification typically employs silica gel column chromatography (e.g., CHCl/hexane 85:15 v/v) followed by recrystallization from methanol . Optimization should focus on reaction time, solvent polarity, and acid catalysis to improve yield and purity.
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and torsion angles. For example, mean C–C bond lengths of 0.003 Å and R factor values ≤0.063 ensure structural accuracy .
- Spectroscopy : Use H NMR (δ 8.62 ppm for quinoline protons) and C NMR to confirm substituent positions. IR spectroscopy identifies key functional groups (e.g., C=O at ~1660 cm) .
Q. What are the key stability considerations for this compound under varying storage conditions?
Stability studies should assess temperature (e.g., −20°C for long-term storage), humidity (desiccants recommended), and light exposure. Accelerated degradation tests under acidic/basic conditions (e.g., pH 3–9) can identify hydrolytic vulnerabilities in the triazole or quinoline moieties .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound?
Molecular docking with software like AutoDock Vina or Schrödinger Suite can simulate interactions between the compound and target proteins (e.g., cyclooxygenase-2 or bacterial enzymes). Focus on the triazole-carboxylic acid group, which may act as a hydrogen bond donor/accepto . Validate predictions with in vitro assays (e.g., enzyme inhibition IC values) .
Q. What experimental strategies resolve contradictions in spectral data or biological activity results?
- Data validation : Cross-check NMR/IR spectra with theoretical calculations (e.g., density functional theory (DFT) for vibrational frequencies) .
- Bioactivity discrepancies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) and use positive/negative controls (e.g., known COX-2 inhibitors for anti-inflammatory studies) .
Q. How can substituent modifications on the quinoline or triazole rings enhance target-specific bioactivity?
- Quinoline modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl at position 8) to improve binding to hydrophobic enzyme pockets .
- Triazole modifications : Replace the methyl group with bulkier substituents (e.g., morpholino-methanone) to modulate steric effects and solubility .
Q. What advanced techniques quantify intermolecular interactions in cocrystals or polymorphs of this compound?
Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to study phase transitions. SCXRD combined with Hirshfeld surface analysis reveals hydrogen bonding (e.g., O–H···N interactions) and π-π stacking patterns .
Methodological Guidance
Q. How to design experiments for evaluating enzyme inhibition kinetics?
Q. What protocols ensure reproducibility in synthetic procedures?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
